2-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique combination of thiazole and isoindole structures. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2,3-dichlorobenzyl chloride with thiazole derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thiazole ring . The isoindole structure is then introduced through a subsequent cyclization reaction, which may require specific catalysts and temperature conditions to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic ammoxidation of dichlorobenzyl chloride, followed by further functionalization to introduce the thiazole and isoindole moieties . These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thiazole ring is known to bind with high affinity to certain proteins, potentially inhibiting their function and leading to various biological effects . The isoindole structure may also contribute to its activity by facilitating interactions with nucleic acids and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- N-(5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl)-3-phenylacrylamide
- N-(5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl)-2,2-diphenylacetamide
- N-(5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl)-4-methylbenzamide
Uniqueness
2-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-1H-isoindole-1,3(2H)-dione is unique due to its combination of thiazole and isoindole structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H10Cl2N2O2S |
---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
2-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H10Cl2N2O2S/c19-14-7-3-4-10(15(14)20)8-11-9-21-18(25-11)22-16(23)12-5-1-2-6-13(12)17(22)24/h1-7,9H,8H2 |
InChI Key |
ZTMOUYNUOHXXME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=C(S3)CC4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
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